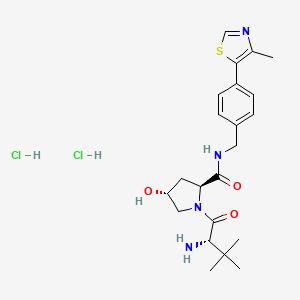
5-chloro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-1H-inden-1-one is an organic compound with the molecular formula C9H7ClO. It is a derivative of indanone, where a chlorine atom is substituted at the 5th position of the indanone ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Formation of 3-chlorophenylpropionic acid: 3-chlorobenzaldehyde reacts with propionic acid to form 3-chlorophenylpropionic acid.
Friedel-Crafts Acylation: The 3-chlorophenylpropionic acid undergoes a Friedel-Crafts acylation reaction to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-chloro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indanones with various functional groups.
Applications De Recherche Scientifique
5-chloro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-1H-inden-1-one involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one: This compound has a similar indanone structure with additional functional groups, showing high affinity for the 5-HT7 receptor.
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives share similar structural features and biological activities.
Uniqueness: 5-chloro-1H-inden-1-one is unique due to its specific substitution pattern and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1H-inden-1-one involves the introduction of a chlorine atom onto the indenone ring.", "Starting Materials": [ "Indenone", "Chlorine gas", "Sodium hydroxide", "Acetone", "Methanol" ], "Reaction": [ "Dissolve indenone in acetone", "Add sodium hydroxide to the solution and stir", "Bubble chlorine gas through the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with methanol", "Dry the product under vacuum" ] } | |
Numéro CAS |
1044874-28-3 |
Formule moléculaire |
C9H5ClO |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
5-chloroinden-1-one |
InChI |
InChI=1S/C9H5ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h1-5H |
Clé InChI |
RMWLGYZHFKIXFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC2=O)C=C1Cl |
Pureté |
90 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



